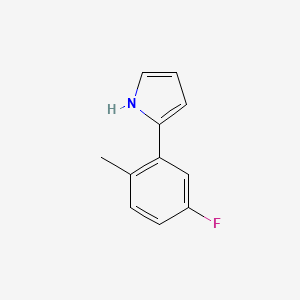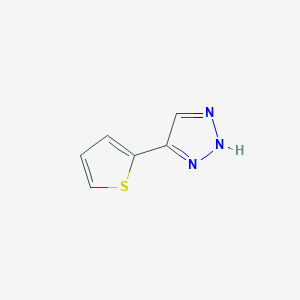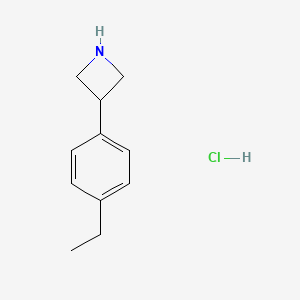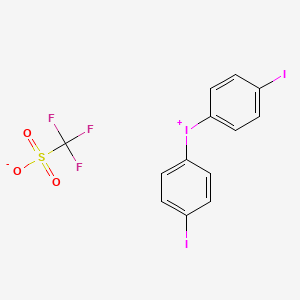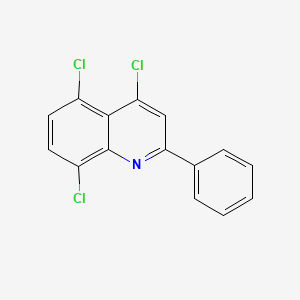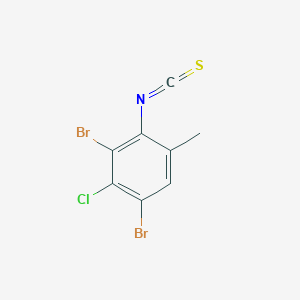
3-Chloro-2,4-dibromo-6-methylphenylisothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-Chloro-2,4-dibromo-6-methylphenylisothiocyanate typically involves the reaction of 3-Chloro-2,4-dibromo-6-methylphenol with thiophosgene under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
3-Chloro-2,4-dibromo-6-methylphenylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles. Common reagents include amines and alcohols.
Oxidation and Reduction:
Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-Chloro-2,4-dibromo-6-methylphenylisothiocyanate is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-2,4-dibromo-6-methylphenylisothiocyanate involves its interaction with nucleophiles, such as amines and thiols, to form thiourea derivatives. These reactions are facilitated by the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophiles. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and conditions used .
Comparaison Avec Des Composés Similaires
3-Chloro-2,4-dibromo-6-methylphenylisothiocyanate can be compared with other isothiocyanate compounds, such as:
Phenylisothiocyanate: A simpler compound with a similar isothiocyanate group but lacking the halogen and methyl substitutions.
4-Bromo-3-chlorophenylisothiocyanate: A related compound with fewer halogen substitutions.
2,4-Dichlorophenylisothiocyanate: Another related compound with different halogen substitutions.
The uniqueness of this compound lies in its specific halogen and methyl substitutions, which can influence its reactivity and applications .
Propriétés
Numéro CAS |
1000578-06-2 |
|---|---|
Formule moléculaire |
C8H4Br2ClNS |
Poids moléculaire |
341.45 g/mol |
Nom IUPAC |
1,3-dibromo-2-chloro-4-isothiocyanato-5-methylbenzene |
InChI |
InChI=1S/C8H4Br2ClNS/c1-4-2-5(9)7(11)6(10)8(4)12-3-13/h2H,1H3 |
Clé InChI |
MAJNEDDBVJUVRK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1N=C=S)Br)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


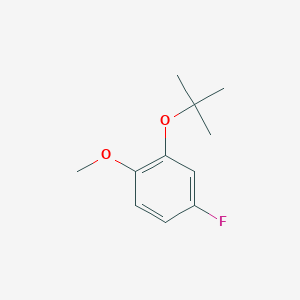


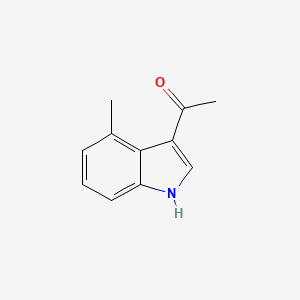
![Methyl 5-[4-Chloro-3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13709416.png)
![2-[4-(Methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13709417.png)
